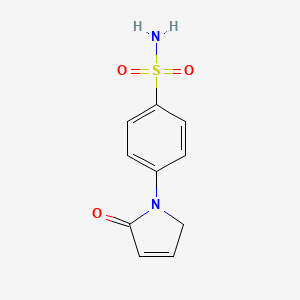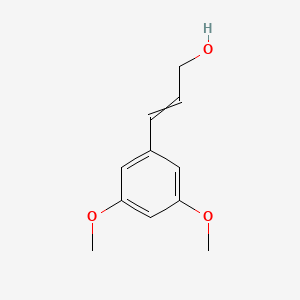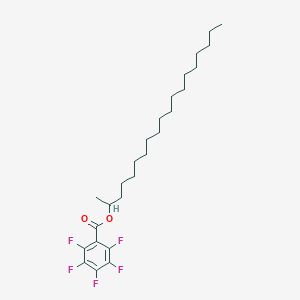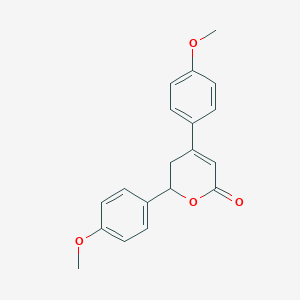
4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one is an organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of two methoxyphenyl groups attached to a dihydropyranone ring, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one typically involves the condensation of p-anisaldehyde with suitable precursors under controlled conditions. One common method involves the use of a Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form the intermediate compound. This intermediate is then subjected to further reactions, such as methylation and oximation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用机制
The mechanism of action of 4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with microbial cell membranes, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
4,6-Bis(4-methoxyphenyl)pyrimidin-2(1H)-one: This compound shares structural similarities but differs in the presence of a pyrimidinone ring instead of a dihydropyranone ring.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Another structurally related compound with a piperidinone core.
Uniqueness
4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one is unique due to its dihydropyranone ring, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and functionalization, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
193674-64-5 |
|---|---|
分子式 |
C19H18O4 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
2,4-bis(4-methoxyphenyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C19H18O4/c1-21-16-7-3-13(4-8-16)15-11-18(23-19(20)12-15)14-5-9-17(22-2)10-6-14/h3-10,12,18H,11H2,1-2H3 |
InChI 键 |
HPYPPPQFWSSUGW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)O2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
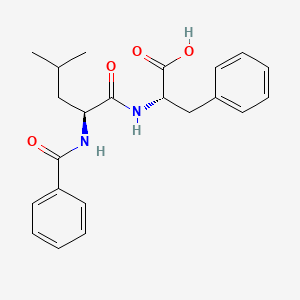
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
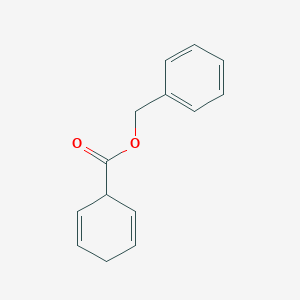
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL](/img/structure/B12561483.png)
